Lotifazole

Description

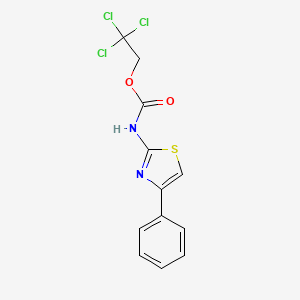

Structure

3D Structure

Properties

CAS No. |

71119-10-3 |

|---|---|

Molecular Formula |

C12H9Cl3N2O2S |

Molecular Weight |

351.6 g/mol |

IUPAC Name |

2,2,2-trichloroethyl N-(4-phenyl-1,3-thiazol-2-yl)carbamate |

InChI |

InChI=1S/C12H9Cl3N2O2S/c13-12(14,15)7-19-11(18)17-10-16-9(6-20-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17,18) |

InChI Key |

SMQXDOVGKKMUIZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)OCC(Cl)(Cl)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)OCC(Cl)(Cl)Cl |

Appearance |

Solid powder |

Other CAS No. |

71119-10-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lotifazole; Lotifazolum; NSC 358482; NSC-358482; NSC358482; F 1686; F-1686; F1686; |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Lotifazole

Established Synthetic Routes to Lotifazole and Related Thiazoles

The thiazole (B1198619) ring system, a five-membered heterocycle containing sulfur and nitrogen atoms, is a key structural motif in many biologically active compounds, including this compound numberanalytics.combepls.comcutm.ac.in. Traditional and modern synthetic strategies have been employed for its construction.

Role of Diazo Compounds and Thiourea (B124793) in Thiazole Synthesis

Diazo compounds, particularly α-diazocarbonyl compounds, serve as versatile precursors in thiazole synthesis, often acting as equivalents of α-halocarbonyl compounds which are traditionally used in the Hantzsch synthesis mdpi.comchemrxiv.orgrsc.org. The reaction of α-diazocarbonyl compounds with thioamides or thioureas is a significant route to 2,4-disubstituted thiazoles mdpi.comchemrxiv.orgorganic-chemistry.org. This approach can involve the formation of a thiocarbonyl ylide intermediate mdpi.comkoreascience.kr. For instance, the reaction of ethyl diazopyruvate with thioamides promoted by Lewis acids like BF₃·OEt₂ has been shown to yield 2,4-disubstituted thiazoles mdpi.comkoreascience.kr. A catalyst-free method utilizing α-diazoketones and thiourea in PEG-400 has also been reported for the synthesis of 2-aminothiazoles, providing good yields bepls.com.

Catalytic Approaches in Thiazole Ring Formation (e.g., Lewis Acid and Copper Catalysis)

Catalytic methods play a crucial role in facilitating thiazole synthesis, offering advantages such as milder reaction conditions and improved yields. Lewis acids, such as BF₃·OEt₂, have been employed to promote the reaction between α-diazocarbonyl compounds and thioamides, leading to thiazole formation mdpi.comkoreascience.kr.

Copper catalysis has emerged as a powerful tool for constructing the thiazole ring. Copper-catalyzed reactions involving oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN) provide thiazoles through a [3+1+1]-type condensation organic-chemistry.orgacs.org. This method is characterized by good functional group tolerance and proceeds under mild, redox-neutral conditions organic-chemistry.orgacs.org. Another copper-catalyzed approach involves the coupling of oxime acetates with isothiocyanates, yielding 2-aminothiazoles under mild conditions via C-S and C-N bond formations organic-chemistry.org. Copper catalysis has also been applied in the synthesis of thiazole-2(3H)-thiones from N-(2-bromoallyl)amines and carbon disulfide thieme-connect.com. Furthermore, copper(I,II) catalysis has been utilized in three-component coupling reactions of 2-aminothiazoles with aldehydes and alkynes to synthesize imidazo[2,1-b]thiazoles acs.org. While some studies indicate transition-metal catalysts like Cu(OTf)₂ and Cu(OAc)₂ may not be suitable under certain conditions for thiazole synthesis from propargyl alcohols acs.org, copper catalysis remains a widely explored strategy.

Non-Conventional Methods in this compound-Related Synthesis (e.g., Microwave Irradiation)

Non-conventional synthetic techniques, such as microwave irradiation, have been explored to accelerate thiazole ring formation and improve efficiency. Microwave-assisted methods can significantly reduce reaction times compared to conventional heating, often from hours to minutes nih.govasianpubs.orgresearchgate.net. Solvent-free microwave irradiation has been successfully applied to the synthesis of thiazole-substituted thiosemicarbazone analogues, achieving high yields in short reaction times without the need for catalysis nih.gov. Similarly, the synthesis of 2-amino-4-aryl-thiazoles has been achieved efficiently under microwave irradiation, with reactions completing in minutes in equimolar proportions of reactants asianpubs.orgresearchgate.net. One-pot microwave-assisted methods have also been developed for the synthesis of 2-acetamide-thiazole derivatives sioc-journal.cn. The Hantzsch reaction, a common route to thiazoles, has been effectively carried out under microwave irradiation, leading to improved yields and reduced reaction times researchgate.net.

Design and Synthesis of this compound Analogues and Derivatives

The modification of the this compound structure through the design and synthesis of analogues and derivatives is a key strategy in exploring its chemical space and potential applications.

Synthesis of Trifluoromethylated Thiazole Analogues

The incorporation of trifluoromethyl groups into organic molecules can significantly impact their chemical and biological properties. Trifluoromethylated thiazole analogues are of interest due to the unique electronic and steric effects of the CF₃ group. The synthesis of trifluoromethylated thiazoles has been achieved through various methods, including the coupling of diazo compounds with thiourea under copper catalysis mdpi.com. This approach has been utilized in the synthesis of CF₃-analogs of compounds like Fanetizole and this compound mdpi.com. Trifluoromethylated aromatic ylides have also been successfully employed in Brønsted acid-mediated thiazole synthesis rsc.org.

Strategic Derivatization through N-Alkylation and N-Acylation

Derivatization of the thiazole core, particularly through modifications at the nitrogen atom (N-alkylation and N-acylation), is a common strategy to generate analogues with altered properties.

N-alkylation of thiazoles results in the formation of thiazolium cations wikipedia.orgpharmaguideline.com. This reaction typically involves the reaction of thiazoles with alkyl halides pharmaguideline.com. Alkylation at the nitrogen atom can influence the reactivity of the thiazole ring wikipedia.orgpharmaguideline.com. While functionalization at certain nitrogen positions in related heterocyclic systems might be hindered by steric factors, N-alkylation remains a valuable method for introducing diverse substituents rsc.org. Copper(I) complexes have been shown to catalyze the N-alkylation of heterocyclic amines with alcohols researchgate.net.

N-acylation involves the introduction of an acyl group onto the nitrogen atom of the thiazole ring. This type of derivatization can alter the electronic distribution and reactivity of the thiazole system. While specific details on the N-acylation of this compound itself were not extensively found in the search results, N-acylation is a general method for derivatizing amines and is applicable to the nitrogen-containing positions within thiazole structures or on amino substituents attached to the ring. The synthesis of 2-acetamide-thiazole derivatives under microwave irradiation exemplifies the acylation of an amino group on a thiazole core sioc-journal.cn.

Stereochemical Control and Regioselectivity in Analogue Synthesis

Stereochemical control and regioselectivity are critical aspects in the synthesis of complex molecules and their analogues, ensuring the formation of desired isomers. Regioselectivity refers to the preference for bond formation at a specific atom in a molecule, leading to the favored formation of one constitutional isomer over others. masterorganicchemistry.comyoutube.com Stereoselectivity, on the other hand, involves the preferential formation of a specific stereoisomer (enantiomer or diastereomer) when a reaction can yield multiple stereoisomers. masterorganicchemistry.comyoutube.comkhanacademy.org

In the context of thiazole synthesis, which is relevant to this compound analogues, controlling regioselectivity can be achieved through various methods. For instance, in Diels-Alder cycloadditions used to synthesize related structures like naphthoquinones, the presence of auxiliaries such as sulfoxides or boronic acids can influence both regio- and stereoselectivity. mdpi.com Boronic acid-substituted dienophiles, for example, have been shown to control the regioselective course of reactions. mdpi.com

While the provided information discusses stereochemical and regioselective control in the synthesis of related heterocyclic compounds and general chemical reactions, specific detailed research findings focusing solely on the stereochemical control and regioselectivity applied directly to the synthesis or derivatization of this compound itself or its direct analogues are not extensively available within the search results. However, the synthesis of trifluoromethylated analogues implies that control over the substitution pattern on the thiazole ring is exercised. mdpi.comresearchgate.net

Green Chemistry Principles Applied to this compound Synthesis

Green Chemistry aims to design chemical products and processes that minimize or eliminate the use and generation of hazardous substances, contributing to sustainability. yale.edusigmaaldrich.comresearchgate.netrroij.com The twelve principles of Green Chemistry provide a framework for achieving this goal. yale.edusigmaaldrich.comrroij.comacs.org These principles include preventing waste, maximizing atom economy, using less hazardous chemicals and solvents, designing for energy efficiency, using renewable feedstocks, reducing unnecessary derivatization, employing catalysis, and designing for degradation. yale.edusigmaaldrich.comacs.org

Applying Green Chemistry principles to the synthesis of pharmaceutical compounds like this compound is crucial for reducing environmental impact and improving process efficiency. This can involve exploring alternative, environmentally friendly reaction media, increasing reaction rates, and lowering reaction temperatures. sigmaaldrich.com Atom economy, a key principle, focuses on maximizing the incorporation of all materials used in a process into the final product, thereby reducing waste. yale.eduacs.org Avoiding unnecessary derivatization steps (like using protecting groups) is another principle that minimizes reagent use and waste generation. yale.eduacs.org

While the provided search results highlight the importance and principles of Green Chemistry in organic synthesis generally, and mention the synthesis of this compound analogues, there are no specific detailed research findings within these results that explicitly describe the application of specific Green Chemistry principles or methodologies to the synthesis of this compound itself. Research into greener routes for synthesizing thiazoles and related heterocycles, as mentioned in the context of using diazo compounds or microwave-assisted methods, suggests that efforts towards more sustainable synthetic approaches in this class of compounds are being explored. mdpi.comresearchgate.netresearchgate.net

Pharmacological Investigations and Preclinical Efficacy Studies of Lotifazole

In Vivo Anti-inflammatory Spectrum Elucidation

Investigations into Lotifazole's anti-inflammatory activity have utilized several in vivo models to understand its effects on both acute and chronic inflammatory processes. nih.gov

Evaluation in Acute Inflammatory Models

Acute inflammatory models are commonly used to assess the initial response to tissue injury or irritation. Studies involving this compound have included models such as carrageenin-induced oedema, UV-induced erythema, and Arthus pleurisy. nih.gov

Carrageenin-Induced Oedema Studies

The carrageenin-induced oedema model in rats is a standard assay for evaluating the anti-inflammatory activity of compounds. google.comgoogle.comgoogleapis.com this compound has been shown to reduce carrageenin-induced oedema in rats. nih.govresearchgate.net This effect was observed at high doses. nih.govresearchgate.net The assay typically involves injecting carrageenan into the paw of a rat and measuring the resulting swelling over time. google.comgoogle.comgoogleapis.com

UV-Induced Erythema Models

UV-induced erythema models, often conducted in guinea pigs, assess a compound's ability to reduce skin redness caused by ultraviolet radiation. nih.gov this compound has demonstrated a reduction in UV-induced erythema in guinea pigs. nih.govresearchgate.net Similar to the carrageenin model, this effect was noted at high doses of this compound. nih.govresearchgate.net

Arthus Pleurisy Investigations

The Arthus pleurisy model in rats is used to study immune complex-mediated inflammation. nih.gov Investigations involving this compound in this model have indicated that it reduces Arthus pleurisies in rats. nih.govresearchgate.net This effect was observed only when this compound was administered at high doses. nih.govresearchgate.net

Based on the available information, a summary of this compound's effects in acute inflammatory models is presented below:

| Acute Inflammatory Model | Species | Effect Observed | Dose Requirement |

| Carrageenin-Induced Oedema | Rats | Reduced oedema | High doses |

| UV-Induced Erythema | Guinea Pigs | Reduced erythema | High doses |

| Arthus Pleurisy | Rats | Reduced pleurisy exudate | High doses |

Assessment in Chronic Inflammatory Models (e.g., Freund's Adjuvant Polyarthritis, noting lack of effect)

Chronic inflammatory conditions, such as rheumatoid arthritis, are often modeled using Freund's adjuvant polyarthritis in rodents. google.comgoogle.com Unlike its effects in acute models, this compound has been reported to not affect Freund's-adjuvant polyarthritis. nih.govresearchgate.net This suggests a different profile of activity compared to drugs effective in this chronic model.

Immunomodulatory Properties and Cell-Mediated Immunity Investigations

Beyond its effects on acute inflammation, this compound has also been investigated for its influence on the immune system, particularly cell-mediated immunity. nih.gov Studies have shown that this compound, at low doses and under various treatment conditions, reduces delayed-hypersensitivity reactions. nih.gov This includes reducing PPD-induced delayed-hypersensitivity pleurisy in guinea pigs and Bordetella pertussis-induced reactions in rats. nih.gov Furthermore, this compound has been shown to reduce contact hypersensitivity reactions to picryl chloride and oxazolone (B7731731) in mice. nih.govresearchgate.net The action of this compound in delayed-hypersensitivity pleurisy models is associated with a decrease in pleural exudate and a reduction in the number of mononuclear cells at the inflammation site. nih.gov Interestingly, at active doses, this compound did not cause changes in the differential leukocyte count in normal animals. nih.gov Preclinical findings suggest that this compound appears to be a T-lymphocyte stimulant. nih.gov

Reduction of Delayed-Hypersensitivity Reactions

This compound has shown efficacy in reducing delayed-hypersensitivity reactions in animal models. nih.gov This type of immune response is characterized by a delayed onset after exposure to an antigen and is mediated by T lymphocytes. dermnetnz.orgmdsearchlight.com

In guinea pigs, this compound has been shown to reduce delayed-hypersensitivity pleurisy induced by Purified Protein Derivative (PPD). nih.gov The action of this compound in this model is associated with a decrease in both the pleural exudate and the number of mononuclear cells at the site of inflammation. nih.gov

Studies in rats have indicated that this compound reduces delayed-hypersensitivity pleurisy induced by Bordetella pertussis. nih.gov Similar to the PPD-induced model, the effect of this compound in this context is reflected in a reduction of pleural exudate and the number of mononuclear cells in the inflammatory focus. nih.gov

Attenuation of Contact Hypersensitivity Reactions

This compound has also demonstrated the ability to attenuate contact hypersensitivity reactions. nih.gov In mice, the compound reduced reactions induced by sensitizing agents such as picryl chloride and oxazolone. nih.govresearchgate.net

T-Lymphocyte Stimulation and Immune Cell Population Studies

Pharmacological investigations suggest that this compound appears to act as a T-lymphocyte stimulant. nih.gov Furthermore, at active doses, this compound does not induce changes in the differential leukocyte count in normal animals. nih.gov

Table: Summary of this compound's Effects on Hypersensitivity Models

| Hypersensitivity Type | Model Organism | Inducing Agent | Observed Effect |

| Delayed Hypersensitivity | Guinea Pigs | PPD | Reduction of pleurisy, decreased exudate and mononuclear cells nih.gov |

| Delayed Hypersensitivity | Rats | Bordetella pertussis | Reduction of pleurisy, decreased exudate and mononuclear cells nih.gov |

| Contact Hypersensitivity | Mice | Picryl chloride | Attenuation of reaction nih.gov |

| Contact Hypersensitivity | Mice | Oxazolone | Attenuation of reaction nih.gov |

Differentiation from Classical Non-Steroidal Anti-Inflammatory Drugs

This compound possesses a range of anti-inflammatory activities in animals that distinguishes it from classic non-steroidal anti-inflammatory drugs. nih.gov

Comparative Analysis of Anti-inflammatory Mechanisms

A key difference in the anti-inflammatory mechanism of this compound compared to classic NSAIDs lies in its effect on prostaglandin (B15479496) synthesis. nih.gov Classical NSAIDs primarily exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, mediators of inflammation. wikipedia.orgneu.edu.trnih.govphysio-pedia.com This inhibition reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever. wikipedia.orgnih.govphysio-pedia.com In contrast, this compound does not greatly inhibit prostaglandin synthesis. nih.gov This suggests that its anti-inflammatory and anti-hypersensitivity effects are mediated through alternative mechanisms, setting it apart from the typical mode of action of many widely used NSAIDs. nih.gov While classic NSAIDs are effective in various inflammatory models, this compound has shown effectiveness at low doses in delayed hypersensitivity and contact hypersensitivity models, but only at high doses in other models such as carrageenin-induced oedema, UV-induced erythema, and Arthus pleurisy. nih.gov This differential activity profile further highlights its distinct pharmacological characteristics. nih.gov

Absence of Significant Prostaglandin Synthesis Inhibition

Unlike many classic non-steroidal anti-inflammatory drugs, which exert their effects primarily through the inhibition of prostaglandin synthesis, this compound does not greatly inhibit this process. thegoodscentscompany.comnih.govsigmaaldrich.com Prostaglandins are lipid compounds that play a significant role as mediators of inflammation and pain. sigmaaldrich.comthegoodscentscompany.com The mechanism of action of many NSAIDs involves inhibiting cyclooxygenase (COX) enzymes, key enzymes in prostaglandin production. nih.govsigmaaldrich.comthegoodscentscompany.com The lack of significant inhibition of prostaglandin synthesis by this compound suggests that its anti-inflammatory effects are mediated through alternative pathways. thegoodscentscompany.com

Distinct Profile of Efficacy Across Inflammatory Paradigms

Preclinical studies in animals have revealed that this compound exhibits a range of anti-inflammatory activities, with a profile that distinguishes it from classic non-steroidal agents. thegoodscentscompany.com While it demonstrates some efficacy in standard models of acute inflammation, its effects are more pronounced in models involving delayed hypersensitivity. thegoodscentscompany.com

This compound has been shown to reduce carrageenin-induced oedema in rats, a common model for acute inflammation, and UV-induced erythema in guinea pigs. thegoodscentscompany.com However, higher doses were required to affect Arthus pleurisies in rats. thegoodscentscompany.com In contrast to many NSAIDs, this compound did not affect Freund's-adjuvant polyarthritis and showed only slight effects on passive skin anaphylaxis in rats and anaphylactic shock in guinea pigs. thegoodscentscompany.com

Notably, this compound demonstrated efficacy at low doses in models of delayed hypersensitivity. thegoodscentscompany.com It reduced PPD-induced delayed-hypersensitivity pleurisy in guinea pigs and Bordetella pertussis-induced delayed-hypersensitivity pleurisy in rats. thegoodscentscompany.com The action in these models was associated with a decrease in pleural exudate and a reduction in the number of mononuclear cells at the inflammation site. thegoodscentscompany.com Furthermore, this compound was effective in reducing contact hypersensitivity reactions induced by picryl chloride and oxazolone in mice. thegoodscentscompany.com At these active doses, this compound did not induce changes in the differential leukocyte count in normal animals. thegoodscentscompany.com These findings suggest that this compound's anti-inflammatory activity may involve modulation of cellular immune responses, potentially including T-lymphocyte stimulation. thegoodscentscompany.com

The following table summarizes the observed efficacy of this compound across various preclinical inflammatory models:

| Inflammatory Paradigm | Species | Observed Efficacy | Notes |

| Carrageenin-induced oedema | Rats | Reduced oedema | |

| UV-induced erythema | Guinea pigs | Reduced erythema | |

| Arthus pleurisies | Rats | Reduced pleurisies | Only at high doses |

| Freund's-adjuvant polyarthritis | Animals | No effect | |

| Passive skin anaphylaxis | Rats | Slightly affected | |

| Anaphylactic shock | Guinea pigs | Slightly affected | |

| PPD-induced delayed-hypersensitivity pleurisy | Guinea pigs | Reduced pleurisy, decreased exudate and mononuclear cells | At low doses |

| Bordetella pertussis-induced delayed-hypersensitivity pleurisy | Rats | Reduced pleurisy, decreased exudate and mononuclear cells | At low doses |

| Contact hypersensitivity (Picryl chloride) | Mice | Reduced reactions | At low doses |

| Contact hypersensitivity (Oxazolone) | Mice | Reduced reactions | At low doses |

This distinct efficacy profile, particularly the activity in delayed hypersensitivity models and the lack of significant prostaglandin synthesis inhibition, highlights the unusual pharmacological characteristics of this compound compared to conventional NSAIDs. thegoodscentscompany.com

Pharmacokinetic Research of Lotifazole in Preclinical Models

Absorption and Distribution Profiles in Animal Models

Information regarding the absorption and distribution of Lotifazole in animal models is not available in the public domain. Characterizing these aspects would typically involve studies to determine the rate and extent of absorption after administration, as well as the patterns of its distribution throughout different organs and tissues. Without such studies, the bioavailability and tissue penetration of this compound remain unknown.

Metabolic Pathways and Metabolite Identification in Biological Systems

There is no published research identifying the metabolic pathways of this compound or characterizing its metabolites. Understanding the metabolism of a compound is critical, as metabolites can be active, inactive, or even toxic. In vitro studies using liver microsomes or hepatocytes, followed by in vivo animal studies, are standard approaches to elucidate these pathways. The absence of this information for this compound represents a significant gap in its preclinical characterization.

Excretion Kinetics and Routes

The routes and rates of excretion for this compound have not been documented in scientific literature. Determining whether a compound is primarily eliminated through the kidneys (in urine) or the liver (in feces) is a fundamental aspect of pharmacokinetic research. This information is essential for understanding the compound's clearance from the body and for predicting potential accumulation in cases of organ impairment.

In Vitro Pharmacokinetic Parameters

Specific in vitro pharmacokinetic data for this compound, such as its binding affinity to plasma proteins and its stability in the presence of metabolic enzymes (microsomal stability), are not publicly available. Plasma protein binding influences the amount of free, active drug available to exert its effects, while microsomal stability provides an early indication of how quickly the drug might be metabolized in the liver.

Influence of Chemical Modifications on Pharmacokinetic Properties

Given the lack of baseline pharmacokinetic data for this compound, there is consequently no information on how chemical modifications might alter its pharmacokinetic profile. Such studies are often undertaken to optimize a compound's ADME properties, for instance, to improve absorption or reduce metabolic breakdown.

Mechanistic Elucidation of Lotifazole S Biological Actions

Cellular and Subcellular Targets of Lotifazole

Research indicates that this compound interacts with components of the immune system, with a notable effect on T-lymphocytes. nih.gov

Molecular Interactions with Immune System Components, especially T-lymphocytes

This compound has been observed to reduce delayed-hypersensitivity reactions, which are primarily mediated by T-lymphocytes. nih.gov Its action in models of delayed-hypersensitivity pleurisy is associated with a decrease in pleural exudate and the number of mononuclear cells at the site of inflammation. nih.gov Furthermore, this compound appears to act as a T-lymphocyte stimulant. nih.gov T cells, including helper T cells (CD4+) and cytotoxic T cells (CD8+), are central to cell-mediated immunity and recognize antigens presented by MHC molecules. nih.govlibretexts.org Helper T cells, upon activation, assist in activating cytotoxic T cells and macrophages or stimulate B cells to produce antibodies. britannica.com The stimulation of T-lymphocytes by this compound suggests an influence on these cell-mediated immune responses.

Identification of Intracellular Signaling Pathways Modulated by this compound

While the precise intracellular signaling pathways modulated by this compound are not extensively detailed in the provided search results, its apparent T-lymphocyte stimulant activity suggests potential interactions with pathways involved in T cell activation, proliferation, and function. nih.gov T cell activation involves complex signaling cascades initiated by the T cell receptor (TCR) binding to antigen-MHC complexes, leading to intracellular events that upregulate antigen-specific receptors and effector functions. nih.gov For example, the activation of helper T cells involves TCR recognition of epitopes presented with MHC II, followed by co-stimulatory signals. libretexts.org Calcineurin/NFAT signaling is a key pathway in T cell activation and cytokine production, targeted by some immunomodulatory drugs like tacrolimus (B1663567) and pimecrolimus (B1677883). mhmedical.com Given this compound's reported T-lymphocyte stimulant effect, it may interact with or modulate components within such signaling networks, although specific pathways require further elucidation.

Comparative Mechanistic Analysis with Other Immunomodulatory Agents

This compound's anti-inflammatory activity profile differs from classic non-steroidal drugs, as it does not strongly inhibit prostaglandin (B15479496) synthesis but affects delayed-hypersensitivity reactions and appears to stimulate T-lymphocytes. nih.gov This contrasts with the primary mechanism of action of many NSAIDs, which is the inhibition of cyclooxygenase enzymes involved in prostaglandin production. wikipedia.org

Other immunomodulatory agents exert their effects through diverse mechanisms. For example, calcineurin inhibitors like tacrolimus and pimecrolimus suppress immune responses by inhibiting calcineurin, thereby preventing the nuclear translocation of NFAT and reducing cytokine production in T cells. mhmedical.com Immunomodulators can broadly stimulate or suppress the immune system, targeting various pathways and cell types. healthline.com The apparent T-lymphocyte stimulant effect of this compound suggests a mechanism that may differ from immunosuppressive agents used in conditions like autoimmune disorders. nih.govhealthline.com Comparative studies at the molecular level would be necessary to fully understand the similarities and differences between this compound's mechanism and that of other immunomodulatory compounds.

Structure Activity Relationship Sar Studies of Lotifazole and Its Analogues

Correlating Structural Features with Anti-inflammatory Potency

The anti-inflammatory activity of thiazole (B1198619) derivatives, including Lotifazole, has been investigated. Studies on various thiazole compounds have shown that their anti-inflammatory potency is influenced by the nature, number, and position of substituents on the thiazole ring and any attached aromatic systems. mdpi.commdpi.comresearchgate.net For instance, research on substituted thiazolo[3,2-b]1,2,4-triazole derivatives demonstrated that certain substitutions led to better anti-inflammatory activity compared to a reference drug like indomethacin. mdpi.com The presence and position of hydroxyl groups on a benzene (B151609) ring attached to a thiazole core have also been shown to impact anti-inflammatory activity. mdpi.com While specific detailed data tables directly linking this compound analogues' structural features to anti-inflammatory potency were not extensively found, the general principle across thiazole SAR indicates that the electronic and steric properties of substituents play a significant role.

Mapping Pharmacophoric Groups Essential for Immunomodulatory Activity

Systematic Modification of the Thiazole Core and Peripheral Substituents

Systematic modification of the thiazole core and its peripheral substituents is a common strategy in SAR studies to understand their contribution to biological activity. For this compound, this would involve altering the substitution pattern on the central thiazole ring, the phenyl group, and the trichloroethoxycarbonyl moiety. The synthesis of trifluoromethylated analogues of this compound has been reported, indicating that modifications to peripheral substituents are being explored. nih.govresearchgate.netmdpi.com Studies on other thiazole derivatives demonstrate the impact of modifying the thiazole ring and attached groups on various biological activities, including anti-inflammatory effects. heteroletters.orgnih.govfrontiersin.org These modifications can involve changes in the electronic properties (e.g., introducing electron-withdrawing or donating groups), steric bulk, and hydrogen bonding capabilities of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models to correlate structural properties of compounds with their biological activity. researchgate.netbiochempress.comnih.gov This approach can be used to predict the activity of new, unsynthesized analogues and guide the design of compounds with improved properties. QSAR studies have been applied to various thiazole derivatives to understand and predict their biological activities, such as antimicrobial activity. heteroletters.orgresearchgate.net These studies often utilize molecular descriptors that capture different aspects of molecular structure, including electronic, steric, and topological features. researchgate.netbiochempress.com While specific QSAR models for this compound's anti-inflammatory or immunomodulatory activity were not prominently found, the application of QSAR to related thiazoles suggests its potential utility in the predictive design of this compound analogues.

Computational Approaches to SAR Elucidation

Computational approaches play an increasingly important role in SAR elucidation. Techniques such as molecular docking, molecular dynamics simulations, and various cheminformatics methods can provide insights into the interaction of ligands with their biological targets and the structural requirements for activity. nih.govresearchgate.net Computational screening using topological descriptors has been used to develop SAR models for predicting biological activity, such as antifungal activity, for various compounds, including this compound in one such study. researchgate.netbiochempress.com Molecular docking studies can help to understand how thiazole derivatives bind to enzymes involved in inflammatory pathways, such as COX enzymes or lipoxygenase. mdpi.comfrontiersin.orgnih.gov These computational methods complement experimental SAR studies by providing a molecular-level understanding of the observed activity and can assist in identifying key structural features and potential binding modes.

Computational and Theoretical Studies on Lotifazole

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a small molecule (ligand), such as Lotifazole, to a target macromolecule, typically a protein fishersci.ca. This method aims to estimate the strength of the interaction, often expressed as a docking score or binding affinity, and to identify key residues in the protein's active site that interact with the ligand fishersci.cascentspiracy.com.

Applying molecular docking to this compound would involve:

Obtaining the 3D structure of this compound and the target protein.

Using docking software to sample possible binding poses of this compound within the protein's binding site.

Scoring these poses based on various interaction energies (e.g., van der Waals, electrostatic, hydrogen bonding) to predict the most stable binding mode fishersci.ca.

The output of molecular docking provides insights into the potential ways this compound might bind to a biological target, the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions), and the residues critical for binding fishersci.cascentspiracy.com. This information is valuable for understanding the potential mechanism of action and for guiding structural modifications to enhance binding affinity. Studies on other compounds, such as ACE inhibitors binding to SARS-CoV-2 proteins or novel 6-hydroxybenzothiazole-2-carboxamides binding to MAO-B, demonstrate the utility of docking in predicting binding interactions and identifying potential therapeutic agents epa.govwikipedia.org.

| Interaction Type | Description | Relevance to Ligand-Protein Binding |

| Hydrogen Bonds | Attractive interaction between a hydrogen atom and an electronegative atom. | Crucial for specific recognition and binding stability. epa.gov |

| Hydrophobic Interactions | Favorable association of nonpolar groups in an aqueous environment. | Significant contributor to binding affinity, especially in nonpolar binding pockets. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or partially charged atoms. | Important for binding orientation and strength, particularly with charged residues. wikipedia.org |

| Van der Waals Forces | Weak, short-range attractive or repulsive forces between atoms. | Present in all interactions, contribute to overall binding energy. wikipedia.org |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulation is a computational technique that simulates the physical movements of atoms and molecules over time wikipedia.org. By applying classical mechanics to model the interactions between particles, MD simulations can provide dynamic information about a molecule's conformational changes and the stability of ligand-protein complexes wikipedia.orgfishersci.ca.

For this compound, MD simulations could be used to:

Study the flexibility and preferred conformations of the this compound molecule in different environments (e.g., in solution or bound to a protein).

Assess the stability of the predicted binding poses obtained from molecular docking by simulating the complex over a period of time fishersci.ca.

Analyze the dynamic interactions between this compound and the protein residues, observing how these interactions evolve epa.gov.

MD simulations can reveal whether a docked pose remains stable or if the ligand moves out of the binding site or adopts different orientations fishersci.cawikipedia.org. Parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are commonly used to evaluate the stability and flexibility of the protein-ligand complex during the simulation wikipedia.orgwikipedia.orgwikipedia.org. Studies on other systems, such as the binding of inhibitors to MAO-B or the interaction of ligands with SARS-CoV-2 proteins, highlight the ability of MD simulations to provide insights into binding stability and conformational dynamics epa.govwikipedia.org.

| MD Simulation Output Parameter | Description | Insight Provided |

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of a structure at different time points compared to a reference structure. | Indicates the overall structural stability of the molecule or complex over time. wikipedia.orgwikipedia.org |

| RMSF (Root Mean Square Fluctuation) | Measures the average deviation of a particle's position from a reference position over time. | Highlights the flexibility of specific residues or regions within a protein or ligand. wikipedia.org |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Reveals the specific interactions contributing to binding stability. epa.gov |

| Conformational Changes | Observation of how the molecule or protein changes shape during the simulation. | Provides dynamic insights beyond static structures. epa.govwikipedia.org |

In Silico Screening and Virtual Library Design for this compound-like Compounds

In silico screening and virtual library design are computational approaches used to identify potential lead compounds from large collections of molecules or to design novel molecules with desired properties fishersci.caontosight.ai. These methods are particularly useful in drug discovery for efficiently exploring chemical space fishersci.catcichemicals.com.

For this compound, these techniques could be applied to:

Virtually screen large databases of chemical compounds to identify molecules structurally similar to this compound or predicted to bind to the same biological target based on docking or pharmacophore models fishersci.caontosight.ai.

Design virtual libraries of this compound-like compounds by modifying the core structure of this compound or exploring different substituents at various positions fishersci.cafishersci.ca.

Virtual screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally fishersci.caontosight.ai. Virtual libraries can expand the chemical space beyond readily available compounds, allowing for the exploration of novel chemical entities with potentially improved properties fishersci.catcichemicals.com. The design of these libraries can be guided by structural information of the target or by the properties of known active compounds (ligand-based design) fishersci.ca.

Topological Descriptors and Chemometric Analysis in Activity Prediction (e.g., Antifungal Activity)

Topological descriptors are numerical values that characterize the structural properties of a molecule based on its 2D graph representation wikipedia.org. Chemometric analysis involves the use of statistical and mathematical methods to analyze chemical data wikidata.org. These approaches are often combined in Quantitative Structure-Activity Relationship (QSAR) studies to build models that predict the biological activity of compounds based on their molecular structures wikipedia.orgwikipedia.org.

In the context of this compound, particularly if investigating potential antifungal activity (given that some related compounds like oxazolo and coumarin (B35378) derivatives have been studied for such activity using these methods wikidata.orgfishersci.no), topological descriptors and chemometric analysis could be used to:

Calculate various topological descriptors for this compound and a set of related compounds with known activity wikipedia.orgwikipedia.org.

Use chemometric methods, such as linear discriminant analysis or artificial neural networks, to build a predictive model correlating the topological descriptors with the observed activity wikipedia.orgfishersci.no.

Predict the potential activity of this compound based on this model wikipedia.org.

Studies have shown that topological descriptors can be effective tools for predicting antifungal activity and identifying potential lead compounds wikipedia.orgfishersci.no. For example, models based on topological and electrostatic descriptors have been used to predict the minimum inhibitory concentrations of oxazolo derivatives against Candida albicans fishersci.no.

| Type of Descriptor | Description | Application in QSAR |

| Topological Descriptors | Describe molecular structure based on graph theory (e.g., connectivity indices, path counts). | Used to capture structural features related to activity. wikipedia.orgwikipedia.org |

| Electrostatic Descriptors | Describe the charge distribution within a molecule. | Relevant for interactions involving electrostatic forces. fishersci.no |

| Physicochemical Descriptors | Describe properties like lipophilicity, molecular weight, etc. | Relate physical properties to biological behavior. wikipedia.org |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are theoretical methods based on quantum mechanics that provide detailed information about the electronic structure and properties of molecules nih.govwikidata.org. These calculations can predict properties such as molecular orbitals, charge distribution, and reactivity nih.govnih.gov.

For this compound, quantum chemical calculations could be employed to:

Optimize the 3D geometry of this compound to find its most stable conformation nih.gov.

Calculate electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are related to a molecule's reactivity and stability nih.govnih.gov. The energy gap between HOMO and LUMO can indicate chemical stability nih.gov.

Determine atomic charge distributions and molecular electrostatic potentials, which are important for understanding how this compound might interact with other molecules, including proteins nih.gov.

Predict potential reaction sites and reactivity pathways nih.govlipidmaps.org.

Density Functional Theory (DFT) is a common approach used in quantum chemical calculations for studying molecular properties nih.govnih.gov. These calculations can provide fundamental insights into why a molecule behaves in a certain way and can help explain observed experimental results or guide the design of molecules with specific electronic characteristics nih.govwikidata.org.

| Quantum Chemical Property | Description | Relevance to Molecular Behavior |

| HOMO and LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Indicate electron-donating and electron-accepting capabilities, related to reactivity. nih.govnih.gov |

| HOMO-LUMO Energy Gap | The energy difference between the HOMO and LUMO. | Related to chemical stability and reactivity. A smaller gap suggests higher reactivity. nih.govnih.gov |

| Molecular Electrostatic Potential | Represents the charge distribution around a molecule. | Predicts regions prone to electrophilic or nucleophilic attack and guides non-covalent interactions. wikidata.org |

| Atomic Charges | Partial charges on individual atoms within the molecule. | Influence electrostatic interactions with other molecules. |

| Global Reactivity Descriptors | Parameters like chemical potential, hardness, and electrophilicity index derived from HOMO/LUMO. | Provide overall insights into a molecule's reactivity. nih.govnih.gov |

Future Directions and Emerging Research Avenues for Lotifazole

Exploration of Novel Therapeutic Indications Beyond Inflammation

While Lotifazole may have initial associations with inflammatory processes, future research aims to investigate its potential in a broader spectrum of diseases. The exploration of novel therapeutic indications beyond inflammation is a key area of focus. This involves studying the compound's effects on various biological pathways and identifying conditions where its activity could be beneficial. For instance, research into new therapies extends to areas like difficult-to-treat hypertension, various cancers, Alzheimer's, hemophilia A, lymphoma, and infectious diseases like HIV and RSV drugdiscoverytrends.com. Anti-inflammatory strategies are also being explored for cardiovascular diseases, including myocarditis and pericarditis, and ongoing research aims to implement these strategies across a growing number of cardiovascular conditions nih.gov. Furthermore, novel treatments for chronic pain are being investigated, moving beyond opioid-based therapies nih.gov. These examples highlight the diverse range of potential applications for compounds with anti-inflammatory or related activities, suggesting similar avenues could be explored for this compound.

Development of Advanced this compound Analogues with Improved Selectivity and Efficacy

A significant area of future research involves the rational design and synthesis of advanced this compound analogues. This effort is driven by the goal of developing compounds with improved selectivity for specific biological targets and enhanced therapeutic efficacy. Medicinal chemistry plays a critical role in this process, providing the methods to create new compounds and modify existing ones to improve their properties openaccessjournals.com. Lead optimization, a key step in drug development, involves altering the chemical composition of a potential drug to enhance potency, selectivity, and pharmacokinetic characteristics mdpi.com. The objective is to create molecules that not only demonstrate therapeutic promise but also meet stringent requirements for safety and effectiveness mdpi.com. This can involve implementing chemical alterations or using advanced drug delivery systems to improve efficacy and reduce side effects nih.gov. The development of analogues with increased selectivity is crucial, particularly for conditions where targets are present in both healthy and diseased tissues, as it can help overcome compensatory mechanisms and reduce unwanted effects in non-target tissues nih.gov.

Integration of Multi-Omics and Systems Biology Approaches in this compound Research

The application of multi-omics and systems biology approaches is becoming increasingly important in understanding the complex biological effects of chemical compounds like this compound. Multi-omics involves integrating data from various platforms, such as genomics, transcriptomics, proteomics, and metabolomics, to gain a more holistic molecular perspective of biological systems mdpi.comnih.gov. This approach allows researchers to explore biological systems as interconnected networks and can shed light on the fundamental causes of diseases, their functional repercussions, and pertinent interactions nih.gov. Integrating multi-omics data can help validate findings across individual omics platforms and support the development of machine learning approaches for identifying clinically relevant biosignatures frontiersin.org. While integrating data from different omics platforms presents challenges due to inherent data differences, the tools and approaches used in fields like metabolomics can assist in this process mdpi.comnih.gov. By applying these advanced techniques, researchers can gain a deeper understanding of how this compound interacts with various biological pathways and networks, potentially revealing new targets and mechanisms of action.

Advanced Preclinical Models for Deeper Mechanistic Understanding

The development and utilization of advanced preclinical models are essential for gaining a deeper mechanistic understanding of this compound's effects. Traditional preclinical models, such as 2D cell cultures and small animal models, have limitations in accurately predicting human responses pharmafeatures.comnih.gov. This has led to a focus on developing more representative human tissue models using advanced biological and engineering tools pharmafeatures.com. Three-dimensional (3D) in vitro models, including organoids, are significant advancements in this area, providing a more physiologically relevant environment for studying organ-specific diseases and testing drug responses pharmafeatures.comnih.govmdpi.com. Organoids, miniaturized 3D versions of organs grown from stem cells, allow for the study of patient-specific responses to drugs, advancing the personalized medicine paradigm pharmafeatures.com. Complex in vitro models (CIVMs) integrate multicellular environments and 3D structures to better mimic in vivo conditions without the ethical concerns associated with animal experimentation nih.gov. These advanced models, along with computational/in silico tools and platforms integrating human data, offer the potential to improve the predictive accuracy of preclinical studies and provide new platforms for drug discovery pharmafeatures.comharvard.edu. Applying these sophisticated models to this compound research will be crucial for elucidating its precise mechanisms of action and predicting its efficacy and safety in humans.

Exploration of Synergistic Therapeutic Strategies with this compound

Exploring synergistic therapeutic strategies involving this compound is another promising avenue for future research. Combining this compound with other therapeutic agents could potentially lead to enhanced efficacy, reduced toxicity (due to lower dosing of individual drugs), and the ability to overcome drug resistance nih.govabpi.org.uk. Combination therapies are increasingly recognized for their potential to improve patient outcomes by targeting different disease pathways in a synergistic way abpi.org.uk. This strategy has been successfully employed in treating various illnesses, including HIV and malaria nih.gov. Research into synergistic drug combinations has shown that multi-target synergy can achieve therapeutic selectivity nih.gov. For example, studies have identified molecules that act synergistically with existing antifungal drugs, enhancing their activity even against resistant strains elifesciences.orgnih.gov. Investigating potential synergistic interactions between this compound and other drugs could lead to the development of more effective treatment regimens for conditions where this compound demonstrates activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.